2,4-Pentanedione, 3-[1-(hydroxymethyl)-2-nitroethyl]-
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Overview
Description
2,4-Pentanedione, 3-[1-(hydroxymethyl)-2-nitroethyl]- is an organic compound that features both a diketone and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-[1-(hydroxymethyl)-2-nitroethyl]- can be achieved through several methods. One common approach involves the condensation of acetone with acetic anhydride in the presence of a catalyst such as boron trifluoride . Another method involves the reaction of ethyl acetate with acetone . These reactions typically require controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often utilizes large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and advanced catalysts can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Pentanedione, 3-[1-(hydroxymethyl)-2-nitroethyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The diketone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the diketone under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted diketone derivatives.
Scientific Research Applications
2,4-Pentanedione, 3-[1-(hydroxymethyl)-2-nitroethyl]- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 2,4-Pentanedione, 3-[1-(hydroxymethyl)-2-nitroethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo keto-enol tautomerism, which allows it to participate in various chemical reactions . The nitro group can also interact with biological molecules, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione: A diketone with similar chemical properties but lacking the nitro group.
3-Hydroxy-2,4-pentanedione: A hydroxylated derivative with different reactivity and applications.
Properties
CAS No. |
62907-68-0 |
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Molecular Formula |
C8H13NO5 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-(1-hydroxy-3-nitropropan-2-yl)pentane-2,4-dione |
InChI |
InChI=1S/C8H13NO5/c1-5(11)8(6(2)12)7(4-10)3-9(13)14/h7-8,10H,3-4H2,1-2H3 |
InChI Key |
CCCIZLHHOGOUFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(C[N+](=O)[O-])CO)C(=O)C |
Origin of Product |
United States |
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